molecular formula C19H21ClN2O2S2 B320957 N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

Cat. No.: B320957
M. Wt: 409 g/mol
InChI Key: HVQGUZXOMCVUBO-UHFFFAOYSA-N
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Description

N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxy group, and a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Methoxy Group: The methoxy group is typically introduced via a methylation reaction using a methylating agent such as methyl iodide.

    Formation of the Carbamothioyl Linkage: The carbamothioyl linkage is formed by reacting an amine with carbon disulfide, followed by the addition of an alkyl halide.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbamothioyl linkage, converting it into a thiol or an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl-6-methoxy-1-benzothiophene-2-carboxamide
  • Cyclohexenone derivatives

Uniqueness

The uniqueness of N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea lies in its specific structural features, such as the combination of a benzothiophene core with a carbamothioyl linkage and a methoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21ClN2O2S2

Molecular Weight

409 g/mol

IUPAC Name

3-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-6-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H21ClN2O2S2/c1-24-13-7-8-14-15(11-13)26-17(16(14)20)18(23)22-19(25)21-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,21,22,23,25)

InChI Key

HVQGUZXOMCVUBO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCCC3=CCCCC3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCCC3=CCCCC3)Cl

Origin of Product

United States

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